L-Eflornithine

Enzyme kinetics Polyamine biosynthesis Cancer research

L-Eflornithine (L-DFMO) is the pure L-enantiomer of α-difluoromethylornithine—the definitive eutomer for ODC inhibition. With 20-fold higher ODC affinity (KD 1.3 vs 28.3 µM for D-form) and 9-fold greater anti-trypanosomal potency, this chiral compound achieves maximal target engagement at minimal concentrations. Its distinct pharmacokinetics (30% oral bioavailability) make it essential for accurate PK/PD modeling. For polyamine research, cancer studies, or T. brucei gambiense drug development, only the L-enantiomer eliminates distomer confounding. ≥98% purity.

Molecular Formula C6H12F2N2O2
Molecular Weight 182.17 g/mol
CAS No. 66640-93-5
Cat. No. B1674698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Eflornithine
CAS66640-93-5
SynonymsL-Eflornithine;  L-alpha-Difluoromethylornithine;  (-)-2-Difluoromethylornithine; 
Molecular FormulaC6H12F2N2O2
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(CC(C(F)F)(C(=O)O)N)CN
InChIInChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12)/t6-/m1/s1
InChIKeyVLCYCQAOQCDTCN-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Eflornithine (CAS 66640-93-5): A Chiral Ornithine Decarboxylase Inhibitor for Scientific Research


L-Eflornithine (L-DFMO, CAS 66640-93-5) is the L-enantiomer of α-difluoromethylornithine, a mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis [1]. As a chiral small molecule, it belongs to the class of fluorinated amino acid analogs, distinguished by the (S)-configuration at the α-carbon, which critically influences its binding affinity and biological activity relative to the racemate and D-enantiomer [2].

Why Racemic Eflornithine or D-Enantiomer Cannot Substitute for L-Eflornithine (CAS 66640-93-5) in Research


Eflornithine enantiomers exhibit profound stereoselective differences in both target engagement and systemic exposure. The L-enantiomer demonstrates up to 20-fold higher affinity for ODC [1] and is approximately 9-fold more potent against Trypanosoma brucei gambiense parasites in vitro than the D-enantiomer [2]. Conversely, oral bioavailability of L-eflornithine is approximately half that of the D-enantiomer (30-32% vs. 59%), a pharmacokinetic asymmetry that fundamentally alters the achievable plasma and cerebrospinal fluid concentrations of the active isomer [3]. Substituting racemic material or the D-enantiomer for L-eflornithine in experiments introduces uncontrolled variables in potency, stereoselective metabolism, and tissue distribution, thereby compromising data reproducibility and mechanistic interpretation.

L-Eflornithine (CAS 66640-93-5) Differentiated Performance Data: A Quantitative Guide for Scientific Selection


L-Eflornithine Exhibits 22-Fold Higher Affinity for Human Ornithine Decarboxylase Compared to D-Eflornithine

L-Eflornithine binds to human ODC with a 22-fold higher affinity than D-eflornithine, as determined by inhibitor dissociation constant (KD) measurements [1]. The L-enantiomer also displays a modestly faster rate of enzyme inactivation (Kinact) compared to the D-form [1].

Enzyme kinetics Polyamine biosynthesis Cancer research

L-Eflornithine Demonstrates 9-Fold Greater Antitrypanosomal Potency Than D-Eflornithine In Vitro

Against three combined strains of Trypanosoma brucei gambiense, the 50% inhibitory concentration (IC50) of L-eflornithine was 5.5 µM, compared to 50 µM for D-eflornithine, representing a 9-fold difference in potency [1]. The racemic mixture exhibited an intermediate IC50 of 9.1 µM [1].

Antiparasitic Trypanosoma brucei Neglected tropical diseases

L-Eflornithine Exhibits 50% Lower Oral Bioavailability Than D-Eflornithine in the Rat Model

Oral bioavailability of L-eflornithine was estimated at 30% in rats, compared to 59% for D-eflornithine, a difference attributed to stereoselective differences in extent of intestinal absorption rather than permeability [1][2]. Clearance rates were similar between enantiomers (3.36 vs. 3.09 mL/min) [2].

Pharmacokinetics Enantioselective absorption Oral bioavailability

L-Eflornithine Exhibits 2-Fold Higher Oral Clearance and Lower Plasma Exposure Compared to D-Eflornithine

In rats, the typical oral clearance of L-eflornithine is 17.4 L/h, approximately twice that of D-eflornithine (8.23 L/h) [1]. Consequently, plasma concentrations of the L-enantiomer are on average only 52% of those of the D-enantiomer following oral administration of the racemate [1].

Pharmacokinetics Drug clearance Plasma concentration

L-Eflornithine Displays 1.7-Fold Lower KD and Comparable Kinact Relative to Racemic Eflornithine

The racemic mixture of eflornithine exhibits a KD of 2.2 ± 0.4 µM for human ODC, which is 1.7-fold higher than that of pure L-eflornithine (1.3 ± 0.3 µM) [1]. The enzyme inactivation rate constant (Kinact) is identical for L-eflornithine and the racemate (0.15 ± 0.03 min⁻¹) [1].

Enzyme inhibition Chiral pharmacology Polyamine metabolism

Enantioselective Intestinal Absorption Limits L-Eflornithine Bioavailability Despite Similar Caco-2 Permeability

Both enantiomers exhibit similar Caco-2 cell permeability (6–10 × 10⁻⁸ cm/s), with no evidence of active transport or efflux involvement [1]. However, the D:L concentration ratio in feces is 0.49, indicating a stereoselective difference in extent rather than rate of absorption [1].

Drug absorption Caco-2 permeability Stereoselective transport

Validated Application Scenarios for L-Eflornithine (CAS 66640-93-5) Based on Differentiated Evidence


In Vitro Target Engagement Studies Requiring Maximal ODC Inhibition at Low Concentrations

Researchers investigating polyamine biosynthesis or ODC-dependent pathways should use L-eflornithine to achieve maximal enzyme inhibition with minimal compound. The 22-fold higher affinity for human ODC (KD = 1.3 µM) compared to D-eflornithine (KD = 28.3 µM) [1] ensures that cellular polyamine depletion occurs at lower, more physiologically relevant concentrations, reducing the risk of off-target effects associated with high micromolar exposures. This is particularly relevant for cancer cell line studies where polyamine levels modulate proliferation and differentiation.

Antitrypanosomal Drug Discovery and Mechanism-of-Action Studies

For research on Trypanosoma brucei gambiense, the causative agent of human African trypanosomiasis, L-eflornithine is the essential tool compound. Its 9-fold greater in vitro potency (IC50 = 5.5 µM) compared to the D-enantiomer (IC50 = 50 µM) [2] establishes it as the antiparasitic eutomer. Studies aimed at elucidating parasite polyamine metabolism, identifying resistance mechanisms, or screening synergistic combinations should employ pure L-eflornithine to avoid the confounding effects of the inactive distomer present in racemic formulations.

Preclinical Pharmacokinetic and Oral Formulation Development Studies

Scientists developing oral formulations or prodrugs of eflornithine must account for the enantioselective absorption profile of L-eflornithine. Its oral bioavailability in rats is only 30%, half that of the D-enantiomer (59%), despite similar Caco-2 permeability [3][4]. This evidence guides formulation efforts toward strategies that enhance the extent of L-eflornithine absorption, such as permeability enhancers or transporter-targeted approaches, rather than simply increasing passive diffusion. Accurate PK/PD modeling of oral regimens requires pure L-enantiomer data to predict target tissue concentrations.

Chiral Pharmacology and Enantiomer-Specific Toxicology Assessments

In studies designed to differentiate the pharmacological and toxicological contributions of each enantiomer, L-eflornithine serves as the reference eutomer. Its 2.1-fold higher oral clearance (17.4 L/h) and 52% lower plasma exposure relative to D-eflornithine [4] underscore the need for enantiomer-specific analysis in preclinical safety evaluations. Using the pure L-enantiomer eliminates the confounding variable of the distomer's distinct pharmacokinetic behavior, enabling precise attribution of observed in vivo effects to the active moiety.

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